Ethyl 2,6-difluoro-4-methylphenylacetate
Overview
Description
Ethyl 2,6-difluoro-4-methylphenylacetate (EDFMA) is a widely used organic compound in scientific research. It is used in a variety of applications, including synthesis, medicinal chemistry, and biochemistry. Its unique properties make it an attractive molecule for a variety of research applications.
Mechanism of Action
The mechanism of action of Ethyl 2,6-difluoro-4-methylphenylacetate is not fully understood. However, it is believed to act as a Lewis base, forming a complex with the substrate, which then undergoes a reaction to form the desired product. The reaction is believed to involve the formation of a complex between the this compound and the substrate, followed by a series of electron transfers to form the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. As such, it is believed to have potential therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The use of Ethyl 2,6-difluoro-4-methylphenylacetate in lab experiments has several advantages. It is a relatively inexpensive and readily available compound, making it ideal for use in research. It is also highly soluble in a variety of solvents, making it suitable for use in a variety of applications. Furthermore, it is a relatively non-toxic molecule, making it safe for use in laboratory experiments.
However, there are some disadvantages to using this compound in lab experiments. It has a relatively low boiling point, making it difficult to use in high-temperature reactions. In addition, it is a relatively unstable molecule, making it difficult to store for long periods of time. Finally, it is a relatively weak Lewis base, making it less effective in some reactions.
Future Directions
The use of Ethyl 2,6-difluoro-4-methylphenylacetate in scientific research has the potential to open up a variety of new applications. It could be used to develop new catalysts for a variety of reactions, as well as to synthesize new drugs and other organic compounds. In addition, it could be used to develop new materials for use in electronics and optics. Finally, it could be used to develop new therapeutic treatments for neurological disorders.
Scientific Research Applications
Ethyl 2,6-difluoro-4-methylphenylacetate is used in a variety of scientific research applications. It is commonly used in medicinal chemistry as a reactant for the synthesis of drugs and other compounds. It is also used in biochemistry for the synthesis of proteins and other macromolecules. In addition, it has been used in the synthesis of organic materials for use in electronics and optics. Finally, it has been used in the development of new catalysts for a variety of reactions.
Properties
IUPAC Name |
ethyl 2-(2,6-difluoro-4-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-11(14)6-8-9(12)4-7(2)5-10(8)13/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONCPOPXLWZWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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